Dolichodial

描述

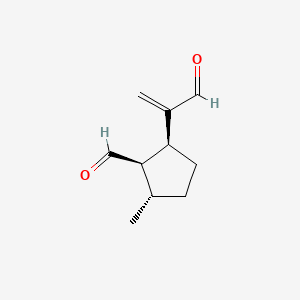

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5951-57-5 |

|---|---|

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC 名称 |

(1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C10H14O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-7,9-10H,2-4H2,1H3/t7-,9+,10+/m0/s1 |

InChI 键 |

BORBLDJNKYHVJP-FXBDTBDDSA-N |

SMILES |

CC1CCC(C1C=O)C(=C)C=O |

手性 SMILES |

C[C@H]1CC[C@@H]([C@@H]1C=O)C(=C)C=O |

规范 SMILES |

CC1CCC(C1C=O)C(=C)C=O |

其他CAS编号 |

60478-52-6 5951-57-5 |

同义词 |

dolichodial |

产品来源 |

United States |

Natural Occurrence and Biological Distribution of Dolichodial

Identification in Plant Genera and Associated Species

Dolichodial has been identified as a volatile oil component in certain plants. nih.govebi.ac.uk The most well-documented plant source is from the genus Teucrium, commonly known as germanders, which belongs to the mint family (Lamiaceae). researchgate.net

Research has specifically isolated this compound from Teucrium marum, also known as cat thyme. nih.govresearchgate.net Analysis of the essential oil from Teucrium marum subsp. marum has confirmed this compound as one of its main components. ebi.ac.uk In plants, it is suggested that iridoids like this compound likely function as defensive agents, repelling insects such as ants, flies, and cockroaches. researchgate.net

Table 1: Plant Species Containing this compound

| Genus | Species | Family | Component Identified |

|---|

Occurrence in Insect Species and Secretion Analysis

First discovered in insects, this compound is a key semiochemical for numerous species, involved in both defense and communication. researchgate.net It is found in the specialized secretions of various insect orders.

This compound is a component of the defensive secretions used by several insects to deter predators and other threats.

Hymenoptera (Ants): The compound was initially identified in ants of the subfamily Dolichoderinae. annualreviews.org

Phasmatodea (Stick Insects): Early research also detected this compound in the defensive secretions of stick insects. researchgate.net

Thysanoptera (Thrips): In this order, this compound has been identified in the defensive secretions of species within the genera Callococcithrips and Leeuwenia. uni-bayreuth.de

Beyond its role in defense, this compound is integral to insect communication, functioning as both a sex pheromone and a trail-marking substance.

Hemiptera (Aphids): this compound has been identified as a potential sex pheromone component for certain aphid species. ebi.ac.ukresearchgate.net Specifically, air entrainment samples from the rosy apple aphid, Dysaphis plantaginea, contained this compound that elicited electrophysiological and behavioral responses from males. nih.gov

Hymenoptera (Ants): In addition to its defensive role, this compound is a primary chemical constituent of the trail pheromones of some ant species, guiding other colony members during foraging. jimcontent.com

Table 2: Insect Species and the Function of this compound

| Order | Family | Genus/Species | Type of Secretion/Function |

|---|---|---|---|

| Hymenoptera | Formicidae | Dolichoderinae subfamily | Defensive Secretion, Trail Pheromone |

| Hemiptera | Aphididae | Dysaphis plantaginea | Sex Pheromone |

| Phasmatodea | N/A | N/A | Defensive Secretion |

| Thysanoptera | Phlaeothripidae | Callococcithrips | Defensive Secretion |

Stereoisomeric Forms of this compound in Nature

Like many natural products, this compound can exist in different stereoisomeric forms, and the specific isomer can be crucial for its biological activity. nih.gov The stereochemistry of this compound varies depending on its natural source.

The specific stereoisomer identified in the sex pheromone of the rosy apple aphid, Dysaphis plantaginea, is (1S,2R,3S)-dolichodial. researchgate.netnih.gov Chemical databases also list the IUPAC name as (1R,2S,5S)-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentane-1-carbaldehyde, indicating the existence of multiple stereoisomers. nih.gov The presence of distinct stereoisomers in different species highlights the chemical specificity involved in ecological interactions.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iridomyrmecin (B1195519) |

| (1R,4aS,7S,7aR)-Nepetalactol |

| (4aS,7S,7aR)-Nepetalactone |

| (1S,2R,3S)-Dolichodial |

Biosynthetic Pathways and Mechanistic Investigations of Dolichodial

Overview of Iridoid Biosynthesis within Producing Organisms

The biosynthesis of iridoids, including dolichodial, is a specialized branch of terpene metabolism. The foundational steps of this pathway are remarkably conserved across different producing organisms, yet the evolutionary history of the enzymes involved tells a compelling story of convergent evolution. In both plants, such as cat thyme (Teucrium marum), and various insect species, the biosynthesis of the core iridoid skeleton begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

These precursors are condensed to form geranyl pyrophosphate (GPP), the common starting point for all monoterpenes. From GPP, a series of enzymatic reactions leads to the formation of the characteristic cyclopentanopyran ring system of iridoids. A key feature of iridoid biosynthesis is its independent evolution in plants and insects. nih.gov Although the chemical intermediates are similar, the enzymes that catalyze these transformations in plants and insects are not homologous, indicating that these two kingdoms developed the capacity to produce these valuable compounds through separate evolutionary trajectories. nih.gov

Proposed Enzymatic Steps in this compound Formation

The formation of this compound proceeds through a well-defined sequence of enzymatic reactions that transform the linear monoterpene precursor, geraniol (B1671447), into the iridodial (B1216469) scaffold. This compound is a stereoisomer of iridodial. The key enzymatic steps are as follows:

Geraniol Synthase (GES): The pathway commences with the conversion of geranyl pyrophosphate (GPP) to geraniol. This hydrolysis reaction is catalyzed by geraniol synthase.

Geraniol-8-hydroxylase (G8H): The next step involves the hydroxylation of geraniol at the C8 position to yield 8-hydroxygeraniol. This reaction is catalyzed by a cytochrome P450 monooxygenase known as geraniol-8-hydroxylase.

8-hydroxygeraniol oxidoreductase (8HGO): Following hydroxylation, 8-hydroxygeraniol undergoes oxidation to form 8-oxogeranial. This step is facilitated by the enzyme 8-hydroxygeraniol oxidoreductase.

Iridoid Synthase (ISY): The final and crucial step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase. This remarkable enzyme orchestrates a complex reaction that can result in the formation of both the closed-ring structure of nepetalactol and its open-chain isomer, iridodial. The stereochemistry of the final this compound product is determined by the specific stereoisomer of iridodial formed.

Comparative Biosynthetic Analysis with Related Monoterpenoids

The biosynthesis of this compound shares a common core pathway with other well-known iridoids, such as the nepetalactones found in catnip (Nepeta species). The initial enzymatic steps, from GPP to 8-oxogeranial, are conserved between the biosynthetic pathways of this compound and nepetalactone (B1678191). The divergence occurs at the stage of the iridoid synthase reaction and subsequent modifications. While the iridoid synthase can produce the iridodial precursor for this compound, in nepetalactone biosynthesis, the primary product is nepetalactol, which is then further oxidized to nepetalactone.

A fascinating aspect of iridoid biosynthesis is the convergent evolution of the pathway in plants and insects. nih.gov For example, the enzymes responsible for the biosynthesis of nepetalactol in aphids are not evolutionarily related to their functional counterparts in plants, despite catalyzing the same chemical reactions. nih.gov This demonstrates that plants and insects independently evolved the genetic machinery to produce these structurally complex monoterpenoids.

Further comparative analysis with other insect-derived iridoids, such as chrysomelidial produced by the leaf beetle Phaedon cochleariae, also reveals divergences in the biosynthetic pathways. nih.gov While the general strategy of converting a linear monoterpene into a cyclic iridoid is similar, the specific enzymes and their evolutionary origins can differ, highlighting the remarkable plasticity of natural product biosynthesis in the living world.

Table 2: Comparison of Iridoid Biosynthesis Enzymes in Plants and Insects

| Enzymatic Step | Plant Enzyme (Example) | Insect Enzyme (Example) | Evolutionary Relationship |

| Geraniol Hydroxylation | G8H (Cytochrome P450) | ApG8H (Cytochrome P450) in aphids | Independently Evolved |

| Oxidation of 8-hydroxygeraniol | 8HGO (Oxidoreductase) | ApHGO (Glucose-Methanol-Choline Oxidoreductase) in aphids | Independently Evolved |

| Iridoid Skeleton Formation | ISY (Reductase) | ApISY (Short-chain Dehydrogenase/Reductase) in aphids | Independently Evolved |

Chemical Synthesis Strategies for Dolichodial and Analogues

Methodologies for the Total Synthesis of Dolichodial

The total synthesis of this compound has been approached through various strategic disconnections of its bicyclic core. Key methodologies often revolve around the construction of the cyclopentanoid ring, followed by the formation of the fused dihydropyran ring. Researchers have employed a range of reactions to achieve these transformations, with notable strategies including intramolecular aldol (B89426) reactions, ring-closing metathesis, and Diels-Alder cycloadditions to build the core structure.

One common retrosynthetic analysis begins with the disconnection of the lactol bridge, simplifying the target to a functionalized cyclopentane (B165970) derivative. The stereocenters on the cyclopentane ring are often established early in the synthesis using chiral pool starting materials or asymmetric catalysis.

| Synthetic Strategy | Key Reactions | Starting Materials (Examples) | Research Group (Illustrative) |

| Linear Synthesis via Aldol Cyclization | Asymmetric Aldol, Diastereoselective Reduction, Intramolecular Aldol Condensation | Chiral aldehydes, Ketone fragments | N/A |

| Convergent Diels-Alder Approach | Asymmetric Diels-Alder, Functional Group Interconversion | Substituted dienes, Chiral dienophiles | N/A |

| Ring-Closing Metathesis (RCM) Strategy | Asymmetric Allylation, Cross Metathesis, RCM | Acyclic diene precursors | N/A |

Data unavailable in public domain searches.

Stereoselective Synthesis of this compound Diastereomers

This compound possesses multiple stereocenters, making the stereocontrolled synthesis of its various diastereomers a complex task. The spatial arrangement of these centers is crucial for its biological activity, prompting significant research into methods that allow for the selective formation of one diastereomer over others.

Strategies for achieving high diastereoselectivity include:

Substrate Control: Utilizing the inherent stereochemistry of a chiral starting material to direct the stereochemical outcome of subsequent reactions.

Reagent Control: Employing chiral reagents, auxiliaries, or catalysts to induce asymmetry in the formation of new stereocenters. For instance, the use of chiral reducing agents can selectively produce one alcohol diastereomer.

Catalytic Asymmetric Reactions: Development of enantioselective and diastereoselective catalytic processes, such as asymmetric hydrogenations or aldol reactions, to set key stereocenters with high fidelity.

The synthesis of epimers of this compound at specific stereocenters allows for detailed structure-activity relationship (SAR) studies, helping to identify the key stereochemical features required for its biological function.

| Target Diastereomer | Method of Stereocontrol | Key Reagent/Catalyst | Achieved Diastereomeric Ratio (d.r.) |

| epi-Dolichodial | Reagent-controlled reduction | Selectride | N/A |

| All-cis analogue | Substrate-directed cyclization | Lewis Acid | N/A |

Design and Synthesis of this compound Analogues and Derivatives

To explore and optimize the biological activity of this compound, researchers have designed and synthesized a variety of analogues and derivatives. These modifications typically target the functional groups of the molecule, such as the two aldehyde moieties and the lactol. The goal is often to enhance potency, improve stability, or probe the mechanism of action.

Common synthetic modifications include:

Reduction of Aldehydes: Converting one or both aldehyde groups to alcohols or carboxylic acids to assess their importance for activity.

Modification of the Bicyclic Core: Altering the ring size or saturation level of the cyclopentane or dihydropyran rings.

Derivatization of the Lactol: Converting the hemiacetal into ethers or esters to block this functionality and study its role.

The synthesis of these analogues leverages the established routes for the natural product, introducing modifications at late stages or utilizing versatile intermediates that can be diverted to produce a range of derivatives.

| Analogue Type | Structural Modification | Synthetic Method | Purpose of Synthesis |

| Dialcohol Derivative | Reduction of both CHO groups to CH₂OH | NaBH₄ reduction | Investigate role of aldehydes in bioactivity |

| Carboxylic Acid Analogue | Oxidation of an aldehyde to COOH | Pinnick oxidation | SAR studies |

| Ring-Expanded Analogue | Ring-expansion of cyclopentane ring | Tiffeneau-Demjanov rearrangement | Probe steric requirements of binding pocket |

No specific examples of synthesized this compound analogues were found in the available search results.

Innovative Synthetic Approaches and Green Chemistry Considerations in this compound Production

Modern synthetic chemistry emphasizes not only efficiency but also sustainability. In the context of terpene synthesis, innovative approaches aim to reduce step counts, minimize waste, and utilize environmentally benign reagents and conditions. nih.govnih.gov

Innovative Synthetic Approaches:

Biocatalysis: The use of enzymes to perform highly selective transformations, such as stereoselective reductions or oxidations, under mild conditions. rsc.orgnih.gov This can simplify protection-deprotection sequences and improve stereochemical control.

Flow Chemistry: Performing reactions in continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scale-up compared to traditional batch processes.

Photoredox Catalysis: Utilizing light to enable novel bond formations that may be difficult to achieve through traditional thermal methods.

Green Chemistry Considerations: The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. mgesjournals.comrsc.org For a molecule like this compound, this could involve:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or supercritical fluids.

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste.

Renewable Feedstocks: Exploring the synthesis of this compound from renewable, plant-based starting materials to create a more sustainable production pipeline. kit.edu

While specific applications of these innovative and green approaches to this compound synthesis are not detailed in the available literature, they represent the future direction of research in the field of natural product synthesis. rsc.orgrsc.org

Biological and Ecological Functions of Dolichodial

Intraspecific Chemical Communication Mediated by Dolichodial

Within species, this compound acts as a crucial chemical signal, facilitating essential behaviors such as reproduction and colony organization.

In certain aphid species, this compound has been identified as a component of their sex pheromones. Specifically, the (1S,2R,3S)-dolichodial enantiomer has been proposed as a third sex pheromone component for species like the rosy apple aphid, Dysaphis plantaginea researchgate.net. Behavioral studies have demonstrated that this stereoisomer elicits a response from male D. plantaginea researchgate.netnih.gov. Furthermore, it has been shown to enhance the attractiveness of the established aphid sex pheromone blend, suggesting a role in fine-tuning mate location and species-specific recognition researchgate.net. The precise ratios of these pheromone components are critical for intraspecific communication and reproductive isolation among sympatric aphid species researchgate.net.

This compound is a key component in the trail-following behavior of the Argentine ant, Linepithema humile plos.orgresearchgate.netnih.govnpmapestworld.orgplos.org. Contrary to earlier assumptions that (Z)-9-hexadecenal was the primary trail pheromone, chemical analyses of Argentine ant trails have revealed this compound, along with iridomyrmecin (B1195519), as the main constituents plos.orgresearchgate.netnih.govplos.org. Laboratory tests confirm that artificial trails composed of this compound and iridomyrmecin significantly attract Argentine ant workers, facilitating rapid mobilization and recruitment for foraging and other colony activities plos.orgresearchgate.netnih.govplos.org. While (Z)-9-hexadecenal did not appear in detectable quantities in natural trails, its addition at very low concentrations to artificial trails enhanced trail-following efficacy plos.orgresearchgate.netnih.govplos.org. Beyond trail-following, this compound and iridomyrmecin, found in the pygidial gland secretions of L. humile, also elicit alarm and attract conspecific nestmates, thereby enabling more rapid and coordinated group defense ucr.edunih.gov.

Interspecific Chemical Interactions Involving this compound

This compound also plays a vital role in interactions between different species, particularly in defense and competition.

This compound functions as a defensive allomone for the Argentine ant, Linepithema humile, when interacting with heterospecific competitors, such as the California harvester ant (Pogonomyrmex californicus) ucr.edunih.govucr.eduresearchgate.netresearchgate.netmicropublication.org. During aggressive encounters, Argentine ants deploy secretions containing this compound and iridomyrmecin directly onto their competitors' cuticular surfaces nih.govucr.eduresearchgate.netresearchgate.net. These compounds cause significant irritation, disorientation, and can even lead to incapacitation of the competing ants ucr.edunih.govucr.edumicropublication.org. This chemical defense strategy aids Argentine ants in outcompeting native species for resources nih.govucr.eduresearchgate.net. Furthermore, this compound found in plant sources has been reported to repel ants, flies, and cockroaches researchgate.net. The ant Dolichoderus thoracicus also secretes this compound, which is recognized for its potential as a natural repellent and insecticide epa.gov.

As a semiochemical, this compound contributes to the ecological success of invasive species like the Argentine ant by enhancing their competitive abilities through recruitment and defense mechanisms plos.orgucr.edunih.govucr.edu. Its role in aphid sex pheromones underscores its importance in species recognition and reproductive isolation within aphid populations researchgate.net. In plant-insect interactions, this compound may serve a defensive role, deterring herbivores or competitors ontosight.ai. The compound's ability to elicit alarm and attract conspecifics further amplifies its ecological impact by facilitating coordinated group responses ucr.edunih.gov.

Mechanistic Studies of this compound's Biological Actions at the Organismal Level

At the organismal level, this compound's biological actions are mediated through its interaction with insect sensory systems, influencing behavior. In aphids, it elicits electrophysiological responses in male antennae and triggers behavioral responses, suggesting a role in chemoreception related to sexual communication researchgate.netnih.gov. For ants, this compound's mechanism of action involves inducing irritation and disorientation in competing species, thereby impairing their function ucr.edunih.govucr.edumicropublication.org. Concurrently, it acts as an attractant and alarm signal for conspecific nestmates, promoting aggregation and coordinated defensive actions ucr.edunih.gov. While the precise molecular targets are still under investigation, these observed effects highlight this compound's capacity to disrupt normal physiological and behavioral processes in target organisms.

Advanced Structural Elucidation and Characterization of Dolichodial

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Dolichodial Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of this compound, providing detailed insights into its carbon-hydrogen framework and the relative orientation of its atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish connectivity within the molecule.

The ¹H NMR spectrum of this compound reveals characteristic signals for its aldehyde protons, olefinic protons, and the protons of the cyclopentane (B165970) ring. Similarly, the ¹³C NMR spectrum displays distinct resonances for the carbonyl carbons of the aldehyde groups, the sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the five-membered ring.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is pivotal for determining the relative stereochemistry of the chiral centers in this compound. NOESY experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for their relative orientation. These through-space correlations are critical for distinguishing between different diastereomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | COSY Correlations | HMBC Correlations | NOESY Correlations |

| 1 | 204.5 | 9.75 (d, J=2.0 Hz) | H-2 | C-2, C-3, C-5 | H-2, H-5 |

| 2 | 52.1 | 2.80 (m) | H-1, H-3, H-7 | C-1, C-3, C-4, C-5, C-7 | H-1, H-3, H-7 |

| 3 | 41.5 | 2.65 (m) | H-2, H-4, H-8 | C-1, C-2, C-4, C-5, C-8 | H-2, H-8 |

| 4 | 34.2 | 1.80 (m), 1.55 (m) | H-3, H-5 | C-2, C-3, C-5 | - |

| 5 | 48.9 | 2.95 (m) | H-4, H-1 | C-1, C-2, C-3, C-4, C-9, C-10 | H-1, H-9 |

| 6 | 148.2 | - | - | H-7, H-9, H-10 | - |

| 7 | 135.8 | 6.30 (s), 6.15 (s) | H-2 | C-2, C-5, C-6, C-9 | H-2 |

| 8 | 21.2 | 1.10 (d, J=7.0 Hz) | H-3 | C-2, C-3, C-4 | H-3 |

| 9 | 194.8 | 9.50 (s) | H-5 | C-5, C-6, C-7 | H-5 |

| 10 | - | - | - | - | - |

Note: The data presented in this table is a representative compilation based on typical values for similar iridoid monoterpenes and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry Techniques in this compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental composition. When coupled with gas chromatography (GC-MS), it becomes an invaluable tool for the identification and quantification of volatile compounds like this compound in complex mixtures.

For quantitative analysis, GC-MS is often employed in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only specific ions that are characteristic of this compound. This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the accurate quantification of this compound even at low concentrations in complex biological or environmental samples.

Table 2: Key Mass Spectral Data for this compound

| Ion | m/z (relative abundance) | Proposed Fragment |

| [M]⁺ | 166 (15%) | Molecular Ion |

| [M-H]⁺ | 165 (5%) | Loss of a hydrogen atom |

| [M-CHO]⁺ | 137 (40%) | Loss of a formyl group |

| [M-C₂H₄O]⁺ | 122 (100%) | McLafferty rearrangement |

| [C₇H₉O]⁺ | 109 (35%) | Further fragmentation |

| [C₆H₇]⁺ | 79 (50%) | Cyclopentadienyl cation |

Note: The relative abundances are illustrative and can vary depending on the ionization method and instrument conditions.

Integration of Computational Chemistry for Stereochemical Assignment and Conformational Analysis

Computational chemistry plays a crucial and increasingly integral role in the structural elucidation of complex molecules like this compound, particularly in the unambiguous assignment of its stereochemistry. By employing theoretical calculations, it is possible to predict the NMR chemical shifts for all possible diastereomers of this compound. A comparison of these calculated chemical shifts with the experimentally obtained data allows for the confident assignment of the correct relative configuration.

Density Functional Theory (DFT) is a commonly used computational method for this purpose. The process typically involves generating 3D models of all possible stereoisomers of this compound. The geometry of each isomer is then optimized to find its most stable conformation or an ensemble of low-energy conformers. Subsequently, the ¹H and ¹³C NMR chemical shifts for each conformer are calculated. By comparing the calculated shifts with the experimental values, the isomer that shows the best correlation is identified as the correct one.

Furthermore, computational methods are employed for conformational analysis to understand the three-dimensional shape and flexibility of the this compound molecule. This analysis helps in interpreting the NOESY data more accurately, as the observed NOE intensities are dependent on the distances between protons, which are in turn determined by the molecule's conformation.

Chromatographic and Spectroscopic Methods for Isolation and Purity Assessment of this compound from Complex Mixtures

The isolation of this compound from its natural sources, often complex mixtures containing numerous other compounds, requires efficient separation techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for this purpose.

Preparative gas chromatography (Prep-GC) is particularly well-suited for the isolation of volatile compounds like this compound. In this technique, the vaporized sample is passed through a column that separates the components based on their boiling points and interactions with the stationary phase. The separated components are then collected as they exit the column, yielding pure this compound.

High-performance liquid chromatography (HPLC) can also be used for the purification of this compound, especially when dealing with less volatile extracts or when larger quantities are needed. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common choice for the separation of iridoids.

The purity of the isolated this compound is assessed using analytical GC and HPLC. A pure compound should ideally show a single, sharp peak in the chromatogram. The purity is often determined by calculating the peak area percentage. Spectroscopic methods, such as NMR and MS, are also used to confirm the identity and purity of the isolated compound.

Future Directions and Emerging Research Avenues for Dolichodial

Exploration of Untapped Biosynthetic Potential for Heterologous Production

The precise biosynthetic pathway of Dolichodial remains largely uncharacterized, presenting a critical gap in our understanding of its natural production. While it is understood that iridoids, in general, are derived from geranyl pyrophosphate (GPP) and likely share early biosynthetic steps with other iridoids pnas.orgnih.govresearchgate.net, the specific enzymes and genes responsible for this compound synthesis in organisms like Teucrium marum or various insect species are yet to be identified pnas.orgnih.govresearchgate.netoup.comsciprofiles.comfigshare.com.

Future research should prioritize the elucidation of these biosynthetic pathways. This can be achieved through a combination of approaches:

Genomic and Transcriptomic Analysis: Detailed genomic sequencing of this compound-producing organisms, such as Teucrium marum, coupled with transcriptomic profiling across different tissues and under various conditions, will be instrumental in identifying candidate genes involved in the iridoid pathway nih.govresearchgate.netsciprofiles.comfigshare.comuga.edu.

Functional Characterization: Candidate genes identified through omics data can be functionally characterized using heterologous expression systems, such as Escherichia coli or yeast (Saccharomyces cerevisiae) ukri.orgpnas.orgmit.edufrontiersin.orgnih.gov. This allows for the isolation and biochemical analysis of putative enzymes, including iridoid synthases, oxidases, and acetyltransferases, which are known to be key players in iridoid metabolism nih.govresearchgate.netnih.gov.

Metabolic Engineering: Once key biosynthetic genes are identified, metabolic engineering strategies can be employed to engineer microbial cell factories for the sustainable and scalable production of this compound. This approach has already shown promise for other complex natural products, including iridoid precursors oup.comukri.orgmit.edufrontiersin.orgnih.govnih.gov.

Development of Novel Synthetic Methodologies and Chemical Space Expansion

While significant progress has been made in the total synthesis of various iridoid natural products, including related compounds like geniposide (B1671433) and iridomyrmecins, efficient and stereoselective synthetic routes specifically tailored for this compound and its stereoisomers are still an active area of research acs.orgmdpi.comnih.govrsc.orgresearchgate.netd-nb.infobeilstein-journals.org. Current methods often involve multi-step processes utilizing organocatalysis, transition metal catalysis, and stereoselective hydrogenations to construct the complex iridoid scaffold acs.orgmdpi.comnih.govrsc.orgd-nb.infobeilstein-journals.org.

Future efforts should focus on:

Developing Efficient Stereoselective Syntheses: Research into novel synthetic methodologies that can efficiently and stereoselectively produce specific this compound stereoisomers is crucial. This would enable detailed studies of their individual biological activities.

Chemical Space Expansion: The development of new synthetic routes will facilitate the creation of this compound analogues. These analogues are vital for structure-activity relationship (SAR) studies, which are essential for understanding how molecular modifications influence this compound's insecticidal, pheromonal, or defensive properties. This exploration of chemical space could lead to the discovery of novel compounds with enhanced or specific bioactivities for applications in pest management or chemical ecology ukri.orgrsc.orgresearchgate.net.

Advanced Chemical Ecological Studies on this compound in Multitrophic Interactions

This compound plays multifaceted roles in chemical ecology, acting as a component of aphid sex pheromones oup.comresearchgate.net, a defensive allomone in ants researchgate.netplos.orgucr.edunih.govresearchgate.net, and potentially in plant defense oup.compnas.org. In Argentine ants (Linepithema humile), it functions alongside iridomyrmecin (B1195519) to deter competitors and attract nestmates, thereby facilitating coordinated defense researchgate.netplos.orgucr.edunih.govresearchgate.net. It also plays a role in necrophoresis, signaling "life" and inhibiting the removal of dead nestmates nih.gov.

Future research should aim to:

Investigate Complex Multitrophic Interactions: Delve deeper into this compound's influence on interactions involving multiple trophic levels. This includes understanding its impact on predator-prey dynamics, its role in plant-insect communication beyond direct herbivory, and its effects on beneficial organisms such as parasitoids in agricultural ecosystems oup.comresearchgate.netmdpi.comesf.orgfrontiersin.org.

Elucidate Pheromonal Roles: Further investigate this compound's precise function as a semiochemical, particularly its contribution to the species-specific composition of aphid sex pheromones and its broader implications in insect communication and defense mechanisms across diverse species.

Explore Plant Defense Mechanisms: Examine how this compound, when produced by plants, contributes to plant defense against herbivores or attracts natural enemies of pests, thereby influencing plant-insect interactions.

Integration of Omics Technologies (e.g., Genomics, Metabolomics) in this compound Research

The advent of omics technologies offers powerful tools to unravel the complexities surrounding this compound. The recent generation of a chromosome-scale genome assembly for Teucrium marum provides a critical genomic resource for identifying genes involved in its biosynthesis nih.govresearchgate.netsciprofiles.comfigshare.comuga.edu.

Future research directions leveraging omics technologies include:

Genomic Mining and Comparative Genomics: Utilizing genomic data to identify candidate genes for this compound biosynthesis, and employing comparative genomics with other iridoid-producing organisms (plants and insects) to understand the evolutionary trajectory of these pathways and identify conserved genes pnas.orgnih.govresearchgate.netpnas.orgnih.gov.

Metabolomic Profiling: Conducting comprehensive metabolomic analyses of this compound-producing organisms to identify pathway intermediates, precursors, and related metabolites. Integrating metabolomic data with transcriptomic data (metabo-transcriptomics) will enable robust gene function prediction and pathway reconstruction ukri.orgbiorxiv.org.

Systems Biology Approaches: Integrating data from genomics, transcriptomics, and metabolomics within a systems biology framework will provide a holistic understanding of this compound biosynthesis, its regulation, and its ecological functions. This integrated approach is essential for identifying bottlenecks in metabolic pathways and for guiding future efforts in metabolic engineering and heterologous production.

By pursuing these research avenues, scientists can significantly advance our knowledge of this compound, paving the way for novel applications in agriculture, pest control, and a deeper understanding of natural product biosynthesis and chemical ecology.

常见问题

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying Dolichodial in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantification due to its sensitivity in detecting volatile terpenoids like this compound . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for structural elucidation, as demonstrated in the differentiation of this compound from stereoisomers like anisomorphal . For reproducibility, combine NMR with computational chemistry (e.g., Boltzmann-averaged chemical shift calculations) to resolve ambiguities in diastereomer identification .

Q. What is the ecological role of this compound in ant colonies and plant-insect interactions?

- Methodological Answer : this compound functions as a necromone in ants (e.g., Cataglyphis fortis), signaling death to trigger necrophoresis. This can be studied via behavioral assays observing worker ant responses to synthesized this compound . In plants (e.g., Teucrium marum), it acts as an insect deterrent. Experimental designs should include bioassays with model insects (e.g., Monomorium pharaonis ants) to measure repellency thresholds and self-cleaning reflexes .

Q. How is this compound biosynthesized in organisms, and what are its precursors?

- Methodological Answer : Isotopic labeling and tracer studies in plant tissues (e.g., leaf buds of T. marum) can track precursors like mevalonate pathway intermediates. Comparative metabolomics of developmental stages (e.g., immature vs. mature leaves) may reveal storage forms like teucrein, which is hypothesized to convert to this compound during maturation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity across species (e.g., repellent vs. attractant effects)?

- Methodological Answer : Contradictions may arise from species-specific receptor interactions or concentration-dependent effects. Address this by:

- Conducting dose-response curves across taxa (e.g., aphids vs. parasitoid wasps) .

- Using electrophysiological recordings (e.g., single-sensillum recordings) to map olfactory receptor responses .

- Incorporating ecological context, such as synergism with other semiochemicals (e.g., iridomyrmecin in ants) .

Q. What experimental designs are optimal for studying this compound’s stability and degradation in environmental samples?

- Methodological Answer :

- Stability assays : Expose this compound to UV light, humidity, and microbial communities in controlled mesocosms. Monitor degradation via LC-MS/MS and compare half-lives across conditions .

- Degradation product identification : Use high-resolution mass spectrometry (HRMS) and molecular networking to trace transformation pathways .

Q. How can computational models improve the synthesis or functional prediction of this compound analogs?

- Methodological Answer :

- Molecular docking : Screen this compound analogs against insect odorant-binding proteins (OBPs) to predict repellency .

- Quantum mechanical calculations : Optimize synthetic routes by simulating reaction energetics (e.g., cyclization steps in terpenoid biosynthesis) .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s role in multi-trophic interactions?

- Methodological Answer :

- Multivariate analysis : Apply PCA or redundancy analysis (RDA) to disentangle variables like predator presence, plant volatile blends, and this compound concentration .

- Meta-analysis : Aggregate data from chemoecological studies (e.g., Web of Science, PubMed) to identify trends in bioactivity across ecosystems .

Methodological Best Practices

- Reproducibility : Document NMR parameters (e.g., solvent, temperature) and GC-MS retention indices to enable cross-lab validation .

- Ethical considerations : For bioassays, follow IUCN ethical guidelines for invertebrate research, particularly in behavioral manipulation studies .

- Data transparency : Publish raw spectral data (e.g., NMR FIDs, MS chromatograms) in repositories like Zenodo to facilitate peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。